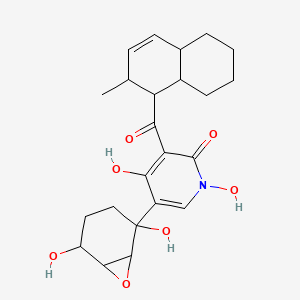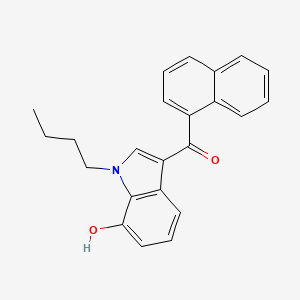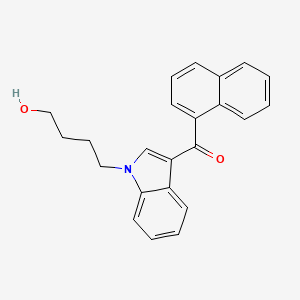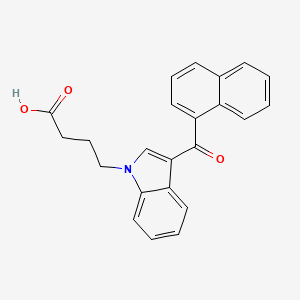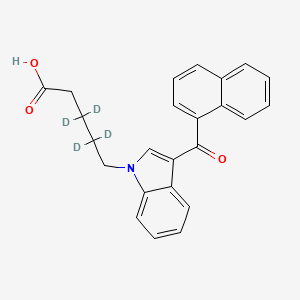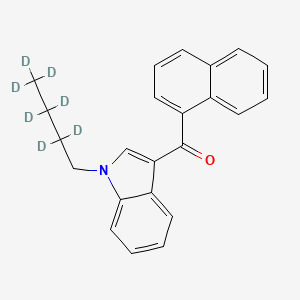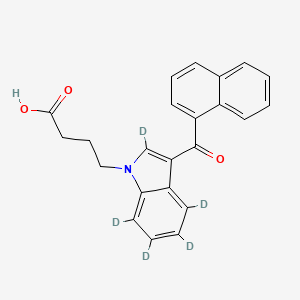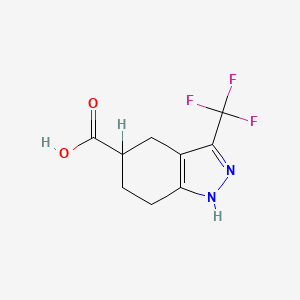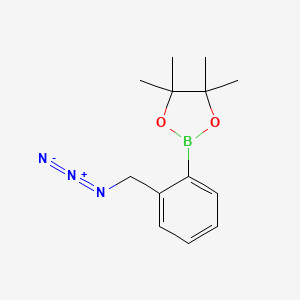
2-(2-(Azidomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
Azide-modified compounds are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . This has put demand on synthetic chemistry to develop approaches for the preparation of azide-modified derivatives .
Molecular Structure Analysis
The molecular structure of azide-modified compounds is complex and depends on the specific compound. The azido group is essential for click reactions, and its introduction into the compound of interest is a critical step in the synthesis process .Chemical Reactions Analysis
Azide-modified compounds are often used in click reactions, such as the copper-catalyzed azide alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide alkyne cycloaddition (SPAAC). These reactions are often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates .科学的研究の応用
Synthesis and Properties : The synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, which include compounds similar to "2-(2-(Azidomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane", has been studied for their inhibitory activity against serine proteases like thrombin (Spencer et al., 2002).
Coupling Reactions : In the study of physicochemical properties of azulene oligomers, the synthesis and coupling reaction of similar compounds have been examined (Kurotobi et al., 2002).
Polymerization Studies : The compound has been utilized in catalyst-transfer Suzuki-Miyaura coupling polymerization, particularly in the synthesis of poly(3-hexylthiophene) with a narrow molecular weight distribution and head-to-tail regioregularity (Yokozawa et al., 2011).
Molecular Structure Analysis : The synthesis and molecular structure of related compounds have been investigated, with single crystal X-ray diffraction studies providing insights into their structure and interactions (Coombs et al., 2006).
Applications in Detection and Sensing : A derivative of the compound has been synthesized for the detection of H2O2 in living cells, demonstrating its potential in biological sensing applications (Nie et al., 2020).
Mechanistic Studies in Catalysis : The compound has been used in the study of reaction mechanisms, such as the Suzuki–Miyaura rhodium‐catalyzed hydroarylation of fullerene (C60), providing insights into the role of organoboron species in catalysis (Martínez et al., 2015).
Nanoparticle Synthesis : The compound is involved in the synthesis of nanoparticles with adjustable molecular weights, contributing to the development of materials with bright fluorescence emissions, which are significant for optical applications (Fischer et al., 2013).
Electrochemical Studies : Electrochemical properties and reactions of sulfur-containing organoboron compounds, including derivatives of the compound , have been analyzed, revealing their lower oxidation potential and suitability for anodic substitution reactions (Tanigawa et al., 2016).
将来の方向性
特性
IUPAC Name |
2-[2-(azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)11-8-6-5-7-10(11)9-16-17-15/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSJHXRRSHEEOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726232 | |
| Record name | 2-[2-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Azidomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1223598-41-1 | |
| Record name | 2-[2-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-(azidomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanone, 1-[2-(2-propynyl)cyclohexyl]-, cis-(9CI)](/img/structure/B594052.png)
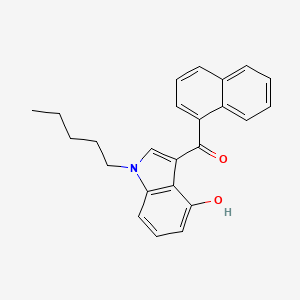
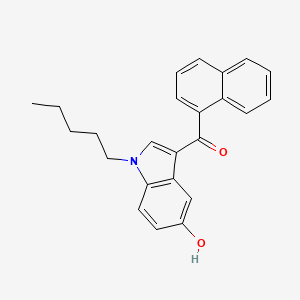
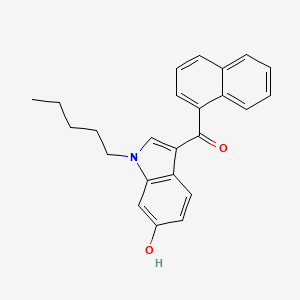
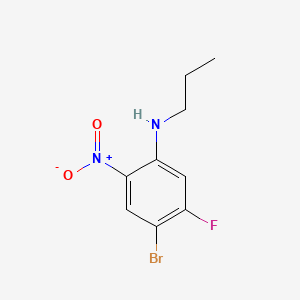
![2H-Pyrrolo[2,3-f]benzothiazole](/img/structure/B594061.png)
